3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide
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Description
3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide is a useful research compound. Its molecular formula is C23H18ClN3O2S and its molecular weight is 435.93. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
A study synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, closely related to the specified compound, and evaluated their anticonvulsant and antimicrobial activities. Among these compounds, specific derivatives showed broad spectrum activity against Gram-positive and Gram-negative bacteria and fungi. They also exhibited potent anticonvulsant activity, indicating potential in treating convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anti-inflammatory and Analgesic Properties
Another research synthesized 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives and investigated their anti-inflammatory and analgesic properties. Specific compounds in this category demonstrated excellent anti-inflammatory activity, with some showing significant analgesic activity, suggesting their potential as therapeutic agents in inflammatory and pain-related conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Synthesis Methodologies
A study described a copper-catalyzed tandem reaction, providing an efficient route for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This highlights a methodological advancement in creating these compounds, which can be essential for various pharmaceutical applications (Wang, Zhao, & Xi, 2011).
Antimicrobial and Cytotoxic Activity
Research synthesized fluoroquinolone-based 4-thiazolidinones, closely related to the requested compound, and evaluated their antimicrobial activities. The study indicates their potential as antimicrobial agents (Patel & Patel, 2010). Another study synthesized N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds and found them to exhibit mild-to-moderate cytotoxic activity against certain cancer cell lines (Nguyen et al., 2019).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide' involves the condensation of 7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol with N-phenethylbenzamide, followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol", "N-phenethylbenzamide", "Oxidizing agent", "Cyclization reagent" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol with N-phenethylbenzamide in the presence of a suitable condensing agent to form the intermediate product.", "Step 2: Oxidation of the intermediate product using an oxidizing agent to form the corresponding sulfone.", "Step 3: Cyclization of the sulfone using a suitable cyclization reagent to form the final product." ] } | |
CAS No. |
422529-37-1 |
Molecular Formula |
C23H18ClN3O2S |
Molecular Weight |
435.93 |
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30) |
InChI Key |
ZZRQCXUJIVBNRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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